2-(2-メチル-1H-イミダゾール-1-イル)アニリン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

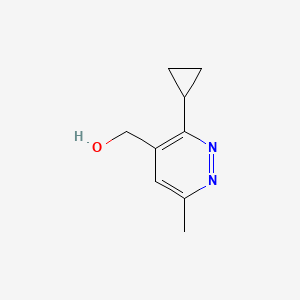

The compound "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" is a derivative of aniline and imidazole, which are both significant in medicinal chemistry and organic synthesis. The imidazole ring is a five-membered planar heterocycle with two nitrogen atoms, which is present in many important biological molecules, such as histidine and the nucleotide bases of DNA and RNA. Aniline derivatives are also widely used in the synthesis of pharmaceuticals, dyes, and polymers.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been explored in various studies. For instance, a one-step synthesis of 2-methyl-6-(arylamino)purines from 5-acetylamino-1H-imidazole-4-carboxamide hydrochloride was achieved by heating with phosphorus pentoxide and triethylamine hydrochloride, along with substituted anilines at 180°C . This method could potentially be adapted for the synthesis of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the specific molecular structure of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" is not directly discussed in the provided papers, the structure of related compounds has been studied. For example, hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical were investigated, revealing that the imidazole ring can participate in supramolecular interactions such as hydrogen bonds and anion-π interactions . These interactions could influence the molecular structure and properties of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" as well.

Chemical Reactions Analysis

The reactivity of imidazole and aniline derivatives has been the subject of various research efforts. An iodine-catalyzed oxidative cross-coupling reaction of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline was developed to synthesize benzimidazo[1,2-c]quinazoline derivatives, involving C(sp3)–H oxidation, condensation, and cyclization processes . This indicates that "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" may also undergo similar oxidative coupling reactions, which could be useful in the synthesis of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" can be inferred from related compounds. For instance, the stability of aniline derivatives in aqueous solutions was found to be relatively low, but could be enhanced by modifying the substituents on the aniline ring . This suggests that the stability of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" in solution may also be influenced by its substituents and could be improved through structural modifications. Additionally, the magnetic properties of imidazole-based hydrochloride crystals were studied, showing low magnetic susceptibilities and unusual magnetic behavior depending on their crystal-stacking structures . These findings could be relevant to the physical characterization of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride".

科学的研究の応用

治療の可能性

この化合物のコア成分であるイミダゾールは、幅広い化学的および生物学的特性で知られています . イミダゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍形成活性など、さまざまな生物学的活性を示します .

新規薬物の合成

イミダゾールは、新規薬物開発において重要な合成中間体となっています . 置換イミダゾールの位置選択的合成のための新規方法の開発は、戦略的に重要です .

抗酸化の可能性

一部のイミダゾール誘導体は、アスコルビン酸に匹敵する優れたスカベンジング能力を示しています .

ニトロイミダゾール系抗生物質の調製

2-メチルイミダゾールは、嫌気性細菌および寄生虫感染症の治療に有用なニトロイミダゾール系抗生物質の調製のための原料として使用されています .

配位化学における配位子

2-メチルイミダゾールは、配位化学において配位子として作用します .

エポキシ樹脂の硬化剤または促進剤

2-メチルイミダゾールは、エポキシ樹脂の硬化剤または促進剤としても使用されています .

繊維染料の補助剤

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the particular biological activity being exhibited.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction with the target can result in changes at the molecular level, which can then lead to the observed biological activity.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the nature of

特性

IUPAC Name |

2-(2-methylimidazol-1-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;/h2-7H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPJSMKAJWWYJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)

![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)

![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)

![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)

![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)

![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)